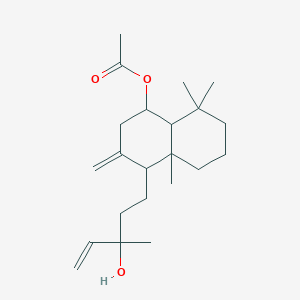
8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparación Con Compuestos Similares
Similar Compounds
Labdane: A diterpenoid with a similar structure but lacking the acetyl group.
Manool: Another labdane diterpenoid with different functional groups.
Sclareol: A related compound with similar biological activities but a different structure.
Uniqueness
8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1212190-51-6 |
|---|---|
Fórmula molecular |
C22H36O3 |
Peso molecular |
348.52 |
Nombre IUPAC |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















